5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride
Description
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT; CAS 26172-55-4), often formulated as a calcium chloride complex (CAS 57373-20-3), is a broad-spectrum biocide and preservative. It is widely used in industrial water treatment, personal care products (e.g., shampoos), paints, and adhesives due to its antimicrobial and antifungal properties . CMIT inhibits microbial growth by disrupting dehydrogenase enzymes and inducing oxidative damage to cellular proteins and DNA, leading to irreversible cell death .
Properties
CAS No. |
57373-19-0 |
|---|---|
Molecular Formula |
C4H4CaCl3NOS |
Molecular Weight |
260.6 g/mol |
IUPAC Name |
calcium;5-chloro-2-methyl-1,2-thiazol-3-one;dichloride |
InChI |
InChI=1S/C4H4ClNOS.Ca.2ClH/c1-6-4(7)2-3(5)8-6;;;/h2H,1H3;;2*1H/q;+2;;/p-2 |
InChI Key |
ZLJXBBQYDUERBP-UHFFFAOYSA-L |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Methyl-4-isothiazolin-3-one Precursors
The primary method for synthesizing 5-Chloro-2-methyl-4-isothiazolin-3-one involves chlorination of suitable amide precursors, such as N-methyl-3-thiocyanatoacrylamide or N-methyl-3-sulfhydryl propionic acid amide. This step forms the isothiazolinone ring with chlorination at the 5-position.
Reaction Temperature: Maintaining the reaction temperature between 5°C and 20°C is critical. Temperatures below 5°C result in low reaction rates and biologically ineffective mixtures dominated by MI, while temperatures above 20°C increase the formation of undesirable by-products like 4,5-dichloro-2-methyl-4-isothiazolin-3-one.
Chlorinating Agent: Sulfuryl chloride (SO2Cl2) is commonly used to induce chlorination and ring closure. Adjusting the ratio of amide precursor to chlorinating agent optimizes yield, with a reported increase from below 20% to about 34% for MCI when conditions are optimized.
Purification and Stabilization
Post-chlorination, the crude mixture contains impurities such as nitrosamines and their precursors, which are toxic and undesirable.
Centrifugation: The reaction mixture is centrifuged to remove nitrosamine impurities effectively, reducing their content to less than 5 ppm without significant loss of the desired compound.
Neutralization: The crude product is often neutralized to a pH of 5.0–7.0 using sodium bicarbonate solutions to stabilize the compound and prepare it for further processing.
Stabilization: The final aqueous solution of the isothiazolinone mixture is stabilized with water-soluble metal nitrates to prevent degradation and maintain biocidal activity.
Example Preparation Protocol (From Patent CN102786491A)
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Reactants | N,N'-dimethyl-3,3'-dithiopropionamide (100 g), methylene dichloride (500 g), potassium iodide (0.2 g) | Suspension prepared |
| Cooling | Temperature maintained at 5–15°C | Reaction temperature control |
| Chlorination | Chlorine gas (135 g) fed slowly, reaction insulated for 1 hour | Formation of isothiazolinone hydrochloride solid |
| Filtration & Washing | Filter cake washed with dichloromethane (300 g) | Purified solid obtained |
| Neutralization | pH adjusted to 5.0–7.0 with 10% sodium bicarbonate solution | Aqueous solution with 50% content obtained |
| Yield | Synthesis yield approximately 80% | High yield and purity |
This method yields a 50% aqueous solution of 2-methyl-4-isothiazolin-3-one with 5-chloro-2-methyl-4-isothiazolin-3-one content around 50 ppm.
Comparative Analysis of Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Product Quality and Yield |
|---|---|---|
| Reaction Temperature | 5–20°C | High yield (>95 mol %), minimal by-products |
| Chlorinating Agent Ratio | Adjusted for max MCI yield | Increases MCI yield from <20% to ~34% |
| Purification Method | Centrifugation | Removes nitrosamines to <5 ppm, maintains compound integrity |
| Neutralization pH | 5.0–7.0 | Stabilizes product, prepares for storage |
| Stabilizer | Water-soluble metal nitrates | Enhances solution stability and biocidal effectiveness |
Research Results and Yield Optimization
Clerici et al. (2003) demonstrated that controlling the ratio of amide precursor to sulfuryl chloride, reaction temperature, and time can significantly improve MCI yield to approximately 34% from earlier reported yields below 20%.
Patent US6376680B1 emphasizes the importance of temperature control and purification by centrifugation to achieve a biologically effective mixture with over 95 mol % yield and minimal harmful impurities.
The Chinese patent CN102786491A reports synthesis yields around 80% using a chlorination process under controlled temperature with subsequent neutralization and purification steps.
Summary and Recommendations
The preparation of 5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride involves:
- Chlorination of suitable amide precursors under controlled temperature (5–20°C) to optimize yield and reduce by-products.
- Use of sulfuryl chloride as the chlorinating agent with careful adjustment of reactant ratios.
- Post-reaction purification by centrifugation to remove nitrosamines and other impurities.
- Neutralization to mildly acidic pH to stabilize the aqueous solution.
- Addition of metal nitrate stabilizers to maintain biocidal efficacy.
Following these protocols ensures high purity, safety, and biological effectiveness of the final compound. Continuous optimization of chlorination conditions and purification methods remains key to improving industrial-scale production.
Chemical Reactions Analysis
Hydrolysis and Stability
Hydrolytic degradation is pH-dependent, with stability varying under aqueous conditions:
Hydrolysis Rates :
| pH | Half-Life | Degradation Products |
|---|---|---|
| 5 | No hydrolysis (30 days) | Stable |
| 7 | No hydrolysis (30 days) | Stable |
| 9 | 22 days | Cleavage of thioamide bond |
The compound remains intact in neutral or acidic environments but degrades in alkaline solutions, forming non-biocidal derivatives .
Atmospheric Degradation
In air, vapor-phase 5-chloro-2-methyl-4-isothiazolin-3-one reacts with hydroxyl radicals:
Biological Reactivity and Mechanism
The compound acts as a biocide through dual mechanisms:
-
Membrane Disruption : Chlorine substitution enhances electrophilicity, enabling thiol group oxidation in microbial cell membranes .
-
Enzyme Inhibition : Binds to dehydrogenase enzymes, blocking ATP synthesis .
Efficacy Against Microbes :
| Microbial Type | Minimum Inhibitory Concentration (ppm) |
|---|---|
| Bacteria | 5–10 |
| Fungi | 10–15 |
| Algae | 15–20 |
Environmental Fate and Biodegradation
Scientific Research Applications
5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) is a potent biocide and preservative widely used across various industries. It is a 1,2-thiazole derivative, specifically a 4-isothiazolin-3-one, bearing a methyl group on the nitrogen atom and a chlorine at C-5 . CMI is often used in conjunction with 2-methyl-4-isothiazolin-3-one (MI) as an effective biocide mixture, demonstrating enhanced stability and long-lasting activity .
Applications
CMI is utilized as an antimicrobial preservative in a wide array of products :
- Cosmetics and Hygiene Products CMI is used in cosmetics, lotions, and makeup removers for its antibacterial and antifungal properties . However, it is a known dermatological sensitizer and allergen, potentially causing skin irritation, redness, and swelling .
- Paints and Emulsions It serves as a preservative in paints and emulsions, protecting against microbial degradation .
- Cutting Oils CMI is used in cutting oils to prevent microbial growth, which can compromise their effectiveness .
- Paper Coatings It protects paper coatings from microbial spoilage, ensuring the integrity of the coated paper products .
- Water Storage and Cooling Units CMI prevents the growth of bacteria and fungi in water storage and cooling systems .
- Hydraulic Fracturing Fluids CMI is also used in hydraulic fracturing fluids to control microbial contamination .
- Biodiesel As a biocide, it inhibits and removes microbial growth in biodiesels .
Biological and Pharmacological Activity
CMI exhibits significant biological activity as an isothiazolone biocide :
- Antimicrobial Action CMI demonstrates biocidal activity against a broad spectrum of microbes, including fungi, bacteria, and algae . It inhibits microbial growth and metabolism rapidly, leading to irreversible cell damage and loss of viability .
- Degradation Iron can degrade CMI, resulting in the stoichiometric production of chloride. Phosphate inhibits this iron-dependent degradation. The degradation process is not influenced by aerobic or anaerobic conditions .
- Synergistic Effects Mixtures of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one exhibit potent activity due to synergistic effects, with maximized activity when the content of the former is higher than the latter .
Regulatory Information
- In the EU, the mixture of 5-Chloro-2-methyl-isothiazol-3(2H)-one and 2-Methylisothiazol-3(2H)-one is regulated as a preservative in cosmetics with a maximum authorized concentration of 0.0015% (15 ppm) of the mixture .
- The American Contact Dermatitis Society named Methylchloroisothiazolinone the Contact Allergen of the Year for 2013 .
Mechanism of Action
The biocidal activity of 5-chloro-2-methyl-4-isothiazolin-3-one is attributed to its ability to disrupt metabolic pathways involving dehydrogenase enzymes . The compound rapidly inhibits microbial growth and metabolism, followed by irreversible cell damage . The active sulfur moiety oxidizes thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .
Comparison with Similar Compounds
Key Properties :
- Mechanism : Two-step action—rapid inhibition of metabolism followed by cell death via protein thiol oxidation and free radical generation .
- Environmental Fate : Aerobic biodegradation half-life in river water/sediment: 17 days. In soil (sandy loam), half-life is 5.4 hours at 1 ppm. However, at 100 ppm, it exhibits toxicity to microorganisms, reducing biodegradability .
- Regulatory Status : Classified under Cosmetic Preservatives but restricted in the EU due to sensitization risks .
Comparison with Similar Compounds
2-Methyl-4-isothiazolin-3-one (MIT; CAS 2682-20-4)
MIT is a structural analog of CMIT, lacking the chlorine substituent. It is often combined with CMIT in a 3:1 ratio (e.g., Kathon™ CG) for synergistic efficacy .
Key Differences :
Polyhexamethylene Guanidine (PHMG) and Oligo(2-[2-ethoxy]ethoxyethyl) Guanidinium Chloride (PGH)
PHMG (CAS 57028-96-9) and PGH are cationic polymers used in humidifier disinfectants. Unlike CMIT/MIT, they disrupt cell membranes via electrostatic interactions .
Key Insight : Despite differing mechanisms, both CMIT/MIT and PHMG/PGH cause similar clinical outcomes (e.g., lung fibrosis), highlighting the importance of exposure context .
Dichloro Derivatives: 4,5-Dichloro-2-methylisothiazol-3-one
Dichloro derivatives (e.g., CAS 64359-81-5) feature enhanced stability and persistence due to additional chlorine atoms. These compounds are used in antifouling coatings but pose higher environmental risks .
Comparison :
5-Chloro-2-n-octyl-4-isothiazolin-3-one
This derivative (CAS 26530-20-1) replaces the methyl group with an octyl chain, increasing lipid solubility and persistence. It is used in wood preservatives and marine coatings .
| Parameter | CMIT | 5-Chloro-2-n-octyl Derivative |
|---|---|---|
| Persistence | Days to weeks | Months (due to hydrophobic octyl chain) |
| Applications | Water-based products | Wood, marine coatings |
Biological Activity
5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride, commonly referred to as CMIT, is a biocide widely used in various industrial applications due to its potent antimicrobial properties. This article explores the biological activity of CMIT, focusing on its efficacy against microorganisms, potential toxicity, and environmental impact, supported by relevant research findings and data.
Chemical Structure and Properties
CMIT is an isothiazolinone compound characterized by its chlorinated methyl group and a five-membered ring structure that contributes to its biological activity. Its chemical formula is C₄H₄ClN₃OS, and it typically exists in a salt form when combined with calcium chloride for stability and solubility in aqueous solutions.
Antimicrobial Efficacy
CMIT exhibits broad-spectrum antimicrobial activity, effective against bacteria, fungi, and algae. It operates through multiple mechanisms:
- Cell Membrane Disruption : CMIT targets microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound inhibits key metabolic enzymes within microbial cells, disrupting their cellular functions and leading to cell death.
Table 1: Antimicrobial Activity of CMIT Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mg/L | |
| Staphylococcus aureus | 1.0 mg/L | |
| Candida albicans | 0.25 mg/L | |
| Pseudomonas aeruginosa | 0.75 mg/L |
Toxicological Profiles
Despite its effectiveness as a biocide, CMIT has raised concerns regarding its toxicity and potential for sensitization in humans. Key findings include:
- Skin Sensitization : Studies have shown that CMIT can act as a contact sensitizer, leading to allergic reactions in sensitive individuals. The Cosmetic Ingredient Review (CIR) panel noted significant sensitization rates among dermatological patients exposed to products containing CMIT .
- Genotoxicity : Some studies indicate potential genotoxic effects under specific conditions, necessitating further investigation into its long-term safety in consumer products .
Table 2: Toxicity Studies Summary
Environmental Impact
CMIT's environmental profile is critical given its widespread use in industrial applications. Research indicates:
- Aquatic Toxicity : CMIT demonstrates higher toxicity levels towards aquatic organisms compared to terrestrial species. The predicted no-effect concentration (PNEC) for CMIT is approximately 0.089 μg/L, indicating significant risk to aquatic ecosystems .
- Biodegradability : The compound undergoes degradation in the environment, but the rate can vary significantly based on pH levels and the presence of other chemicals .
Case Studies
Several case studies illustrate the practical applications and implications of using CMIT:
- Industrial Applications : In industrial settings, CMIT is used as a preservative in paints and coatings due to its efficacy against microbial growth. A study highlighted that formulations containing CMIT significantly reduced bacterial contamination compared to controls without biocides .
- Cosmetic Products : The use of CMIT in cosmetic formulations has been scrutinized due to reported cases of allergic reactions among users. Regulatory bodies have recommended limiting concentrations in leave-on products to mitigate risks .
- Water Treatment : CMIT has been utilized in water treatment processes as an effective biocide for controlling biofilm formation in reverse osmosis systems. However, concerns about its impact on microbial resistance have prompted further research into alternative biocides .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-Chloro-2-methyl-4-isothiazolin-3-one in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Contaminated clothing must be removed before entering non-lab areas .
- Ventilation : Use local exhaust ventilation and conduct experiments in well-ventilated fume hoods to minimize inhalation risks. General room ventilation should maintain airborne concentrations below 0.1 mg/m³ (TWA) .
- Hygiene Practices : Prohibit eating, drinking, or storing food in labs. Wash hands thoroughly after handling .
- Waste Disposal : Segregate waste into chemically compatible containers and consult certified hazardous waste disposal services .
Q. Which analytical techniques are recommended for quantifying 5-Chloro-2-methyl-4-isothiazolin-3-one in aqueous solutions?
- Methodological Answer :
- Gas Chromatography (GC) : Optimized for quantifying reaction intermediates and purity. Use flame ionization detection (FID) with a polar capillary column (e.g., DB-WAX) to resolve isothiazolinone derivatives .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection at 254 nm. Validate methods using spiked recovery tests in water matrices .
- Spectrophotometry : For rapid screening, measure absorbance at 276 nm in dilute solutions, but cross-validate with chromatographic methods due to potential interferences .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies?
- Methodological Answer :
- Study Design Evaluation : Critically assess the relevance of test materials (e.g., purity, stabilizers like MgCl₂), exposure routes (inhalation vs. dermal), and species-specific metabolic differences. For example, rodent models may underestimate human respiratory toxicity due to anatomical variations .
- Dose-Response Alignment : Normalize doses using body surface area or pharmacokinetic modeling. Cross-reference NOAEL (No Observed Adverse Effect Level) values from subchronic inhalation studies (e.g., 0.03 mg/m³ in rats) with human cell-line cytotoxicity thresholds .
- Mechanistic Studies : Use transcriptomics to identify conserved pathways (e.g., oxidative stress, NF-κB activation) across models. Prioritize in vitro assays with primary human airway epithelial cells for respiratory toxicity .
Q. What methodological approaches optimize the synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one with high purity?
- Methodological Answer :
- Cyclization Reaction Optimization : Chlorine-induced cyclization of 3,3′-dithiodipropionamide derivatives at 40–50°C in acetic acid yields >85% purity. Monitor reaction progress via GC to minimize byproducts like 4,5-dichloro derivatives .
- Purification Strategies : Use fractional crystallization from ethyl acetate/hexane mixtures. For aqueous formulations (e.g., 14% active ingredient), stabilize with MgCl₂ (1.5–2.0%) to prevent degradation during storage .
- Quality Control : Validate purity via NMR (¹H and ¹³C) and LC-MS. Residual solvents (e.g., acetic acid) should be <500 ppm per ICH guidelines .
Q. How should researchers design experiments to evaluate long-term stability in industrial formulations?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months. Monitor active ingredient degradation monthly via HPLC. A >10% loss indicates inadequate stabilizer (e.g., MgCl₂) .
- pH Sensitivity Analysis : Test stability across pH 3–8. The compound degrades rapidly above pH 8, requiring buffering agents in alkaline applications .
- Compatibility Studies : Evaluate interactions with common industrial additives (e.g., surfactants, corrosion inhibitors) using isothermal calorimetry to detect exothermic decomposition .
Q. What methodologies assess the environmental fate of 5-Chloro-2-methyl-4-isothiazolin-3-one in aquatic systems?
- Methodological Answer :
- Biodegradation Assays : Use OECD Test Guideline 302B (modified Zahn-Wellens test) with activated sludge. The compound shows 98% biodegradation within 48 days under aerobic conditions .
- Aquatic Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀ = 0.12 mg/L) and algal growth inhibition assays (Pseudokirchneriella subcapitata, EC₅₀ = 0.08 mg/L) .
- Soil Mobility Studies : Perform column leaching tests with loamy sand. Low log Kow (0.401) suggests moderate mobility, but field data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
